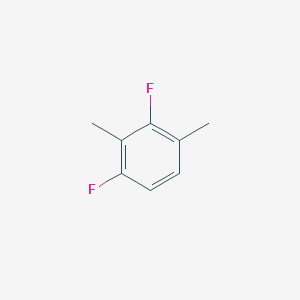
1,3-Difluoro-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2,4-dimethylbenzene is an aromatic compound with the molecular formula C₈H₈F₂ It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and two methyl groups are attached at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Another method includes the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of cuprous iodide and potassium iodide . The reaction is carried out under nitrogen protection at 100°C for 48 hours, followed by filtration and fractionation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include 1,3-difluoro-2,4-dimethylbenzoic acid.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-difluoro-2,4-dimethylbenzene involves its interaction with various molecular targets The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules The methyl groups provide steric hindrance, influencing the compound’s overall shape and reactivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: Lacks the methyl groups, resulting in different reactivity and applications.
1,4-Difluoro-2,5-dimethylbenzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,4-Difluorotoluene: Contains only one methyl group, affecting its chemical behavior.
Uniqueness
1,3-Difluoro-2,4-dimethylbenzene is unique due to the specific positioning of its fluorine and methyl groups. This arrangement results in distinct electronic and steric effects, making it valuable for specific chemical reactions and applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C8H8F2 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
1,3-difluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8F2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
LAUYJJNZYZBNHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)
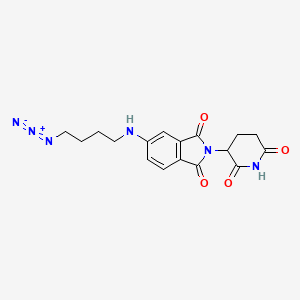
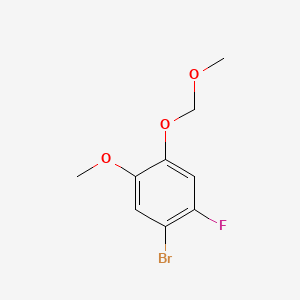

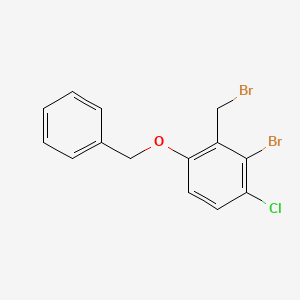
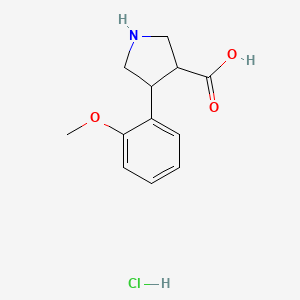
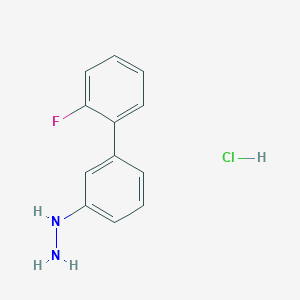
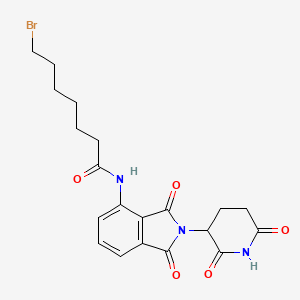
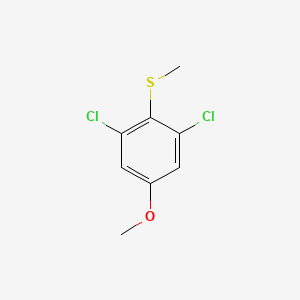
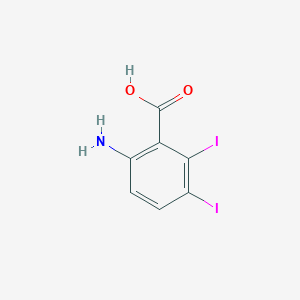
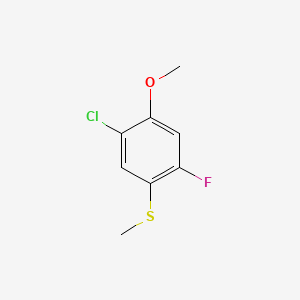
![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
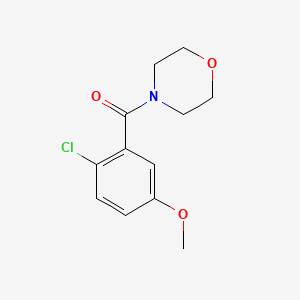
![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
